4-(3,5-dimethoxyphenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol
Overview
Description
4-(3,5-dimethoxyphenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C12H15N3O2S and its molecular weight is 265.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 265.08849790 g/mol and the complexity rating of the compound is 336. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Oxidative Stress Mitigation
Compounds with a structural similarity to 4-(3,5-dimethoxyphenyl)-5-ethyl-4H-1,2,4-triazole-3-thiol have been investigated for their potential to mitigate oxidative stress. A study highlighted the protective effects of thiazolo[3,2-b]-1,2,4-triazoles against ethanol-induced oxidative stress in mouse brain and liver. These compounds showed significant prevention of peroxidative injury, suggesting their role in controlling oxidative stress in an organ-selective manner (Aktay, Tozkoparan, & Ertan, 2005).
Antimicrobial Activity
Another area of research involves the synthesis and evaluation of antimicrobial activity. Novel 1,2,4-triazoles have been prepared and tested for their antimicrobial efficacy. These compounds were found to possess moderate to good antimicrobial activity, indicating their potential use in combating microbial infections (Martin, 2020).
Antioxidant Activities
Research has also explored the antioxidant properties of triazole derivatives. New trisubstituted triazoles were synthesized and assessed for their antioxidant capabilities. Some of these compounds exhibited high degrees of antioxidant activity, showcasing their potential in oxidative stress-related therapeutic applications (Sancak, Ünver, Ünlüer, Düğdü, & Kör, 2012).
Structural and Theoretical Studies
Structural and theoretical studies form a significant portion of the research on triazole compounds. For instance, the X-ray crystal structure and theoretical study of 4-ethyl-5-(2-thienyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione provided insights into its molecular and crystal structure, aiding in the understanding of its chemical behavior and potential applications (Wawrzycka-Gorczyca & Siwek, 2011).
Synthesis and Characterization
The synthesis and characterization of novel triazole derivatives is a foundational aspect of research in this area. Studies involving the synthesis of new compounds and their structural analysis contribute to expanding the chemical space of triazoles for various applications, including but not limited to, material science and pharmacology (Saeed, Ashraf, Nadeem, Simpson, Pérez, & Erben, 2019).
Properties
IUPAC Name |
4-(3,5-dimethoxyphenyl)-3-ethyl-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-4-11-13-14-12(18)15(11)8-5-9(16-2)7-10(6-8)17-3/h5-7H,4H2,1-3H3,(H,14,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLXSEBGTBXLLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NNC(=S)N1C2=CC(=CC(=C2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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